3-Mercapto-3-methylbutyl formate
Overview
Description
3-Mercapto-3-methylbutyl formate is a compound that has been identified as a significant contributor to the flavor profile of roasted coffee. It is one of the potent roasty odorants that can be found in the volatile fraction of roasted coffee brews. The presence and concentration of this compound are influenced by the degree of roasting of the coffee beans, with higher concentrations found in more heavily roasted coffee .
Synthesis Analysis
The synthesis of 3-Mercapto-3-methylbutyl formate has been explored for its use as an internal standard in quantification assays, particularly for the unlabelled thiol that is a character impact flavor compound of roasted coffee. The synthesis process has been documented, and the compound's structure has been confirmed through various spectroscopic methods, including 1H-NMR, 13C-NMR, and mass spectrometry .
Molecular Structure Analysis
While the specific molecular structure analysis of 3-Mercapto-3-methylbutyl formate is not detailed in the provided papers, the related compound 3-Mercapto-3-methylbutyl acetate has been identified and its structure confirmed through comparison with synthetic authentic compounds. The molecular structure of these compounds plays a crucial role in their sensory properties and their contribution to the flavor of roasted coffee .
Chemical Reactions Analysis
The thermal stability of 3-Mercapto-3-methylbutyl formate is significantly affected by pH. It has been observed that the compound's concentration decreases during heat processing, with a higher residual ratio at a pH of 5.0 compared to a pH of 6.5. This suggests that the formate ester structure of the compound contributes to its low thermal stability and pH dependence .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Mercapto-3-methylbutyl formate are influenced by its molecular structure. The compound's stability is pH-dependent, with a maximum thermal stability at pH 4.0. The residual ratios of the formate and acetate esters, which are composed of various alcohol derivatives, show similar tendencies, indicating that the structure of the formate ester is a determining factor in its stability profile .
Scientific Research Applications
Use as an Internal Standard in Quantification Assays
3-Mercapto-3-methylbutyl formate was synthesized to be used as an internal standard in the quantification of unlabelled thiol, a character impact flavor compound in roasted coffee. Its synthesis and comparison with the unlabelled thiol were detailed by Masanetz, Blank, and Grosch (1995) in their study published in the Flavour and Fragrance Journal (Masanetz, Blank, & Grosch, 1995).
Influence on Roasty Odorants in Coffee Drinks
Kumazawa and Masuda (2003) investigated the effect of pH on the thermal stability of potent roasty odorants, including 3-mercapto-3-methylbutyl esters, in coffee drinks. They found that the concentration of 3-mercapto-3-methylbutyl formate in coffee drinks decreased drastically during heat processing, with stability being influenced by pH levels (Kumazawa & Masuda, 2003).
Role in Coffee Aroma
The identification of odor-active 3-mercapto-3-methylbutyl acetate in roasted coffee brews highlighted its contribution to the flavor of highly roasted coffee, with its concentration increasing with the degree of roasting. This study by Kumazawa and Masuda (2003) also noted the difference in the behavior of 3-mercapto-3-methylbutyl acetate and formate during roasting (Kumazawa & Masuda, 2003).
Characterization in Roasted Coffee
Holscher, Vitzthum, and Steinhart (1992) described the identification and characterization of sulfur-containing flavor components, including 3-mercapto-3-methylbutyl formate, in roasted coffee. Their study emphasized its role in contributing to the unique flavor of coffee (Holscher, Vitzthum, & Steinhart, 1992).
Impact on Aroma of Pan-Roasted White Sesame Seeds
Tamura et al. (2011) assessed the aroma impact of major odor-active thiols, including 3-mercapto-3-methylbutyl formate, in pan-roasted white sesame seeds. They utilized stable isotope dilution analyses to quantify its presence and influence on the overall aroma (Tamura et al., 2011).
Involvement in Aged Beer Aroma
Tran, Nizet, Gros, and Collin (2013) synthesized 2-sulfanyl-3-methylbutyl formate and acetate, characterizing their role in aged beers. They found that 3-sulfanyl-3-methylbutyl formate exhibited a typical ribes flavor and played a significant role in the aroma profile of aged beers (Tran, Nizet, Gros, & Collin, 2013).
Safety And Hazards
Future Directions
A study has identified 3-Mercapto-3-methylbutyl formate as a potent roasty odor quality compound in a roasted Arabica coffee brew . The contribution of this compound to the flavor of the roasted coffee brew varied depending on the degree of the coffee bean roasting . This suggests potential future directions in the study of the flavor profiles of coffee and other food products.
properties
IUPAC Name |
(3-methyl-3-sulfanylbutyl) formate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2S/c1-6(2,9)3-4-8-5-7/h5,9H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTAPYUYITKYXJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCOC=O)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60198790 | |
Record name | 3-Mercapto-3-methylbutyl formate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60198790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless liquid | |
Record name | 3-Mercapto-3-methylbutyl formate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/490/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
181.00 °C. @ 760.00 mm Hg | |
Record name | 3-Mercapto-3-methylbutyl formate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036193 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
soluble in water at 1000 mg/L, white petrolatum 250 g/kg at 20oC, acetone and 95% ethanol at 20oC | |
Record name | 3-Mercapto-3-methylbutyl formate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/490/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.03 | |
Record name | 3-Mercapto-3-methylbutyl formate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/490/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
3-Mercapto-3-methylbutyl formate | |
CAS RN |
50746-10-6 | |
Record name | 3-Mercapto-3-methylbutyl formate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50746-10-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Mercapto-3-methylbutyl formate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050746106 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Mercapto-3-methylbutyl formate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60198790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-3-sulfanylbutyl) formate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-MERCAPTO-3-METHYLBUTYL FORMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52GQ058752 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3-Mercapto-3-methylbutyl formate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036193 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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